n-Benzylbutanamide

Cytotoxicity Capsaicin analog MTT assay

n-Benzylbutanamide (also referred to as N-benzylbutyramide, N-benzylbutanamide, or AN1) is a synthetic monocarboxylic acid amide with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. It belongs to the N-benzylalkanamide class and is structurally characterized by a benzyl group attached to the amide nitrogen and a butanoyl (four-carbon) acyl chain.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 10264-14-9
Cat. No. B182418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Benzylbutanamide
CAS10264-14-9
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,12,13)
InChIKeyOHWQEBAVEDXXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Benzylbutanamide (CAS 10264-14-9): Synthetic Capsaicin Analog and Core Scaffold for Amide-Based Agrochemical Research


n-Benzylbutanamide (also referred to as N-benzylbutyramide, N-benzylbutanamide, or AN1) is a synthetic monocarboxylic acid amide with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It belongs to the N-benzylalkanamide class and is structurally characterized by a benzyl group attached to the amide nitrogen and a butanoyl (four-carbon) acyl chain. This compound has been studied in two principal contexts: (1) as a simplified analog of capsaicin (CAP) used to dissect structure-activity relationships of capsaicinoid cytotoxicity [1], and (2) as the foundational core scaffold from which the N-benzylbutanamide herbicide class—including the commercial herbicide bromobutide—was developed via systematic substitution at both the acid and amine moieties [2].

Why n-Benzylbutanamide Cannot Be Interchanged with Other N-Benzylamides or Capsaicin Analogs in Research Procurement


Within the N-benzylalkanamide class, seemingly minor structural variations produce large, quantifiable differences in biological activity profiles. n-Benzylbutanamide (AN1) is the only member of the capsaicin analog series tested by Santos et al. (2023) that completely lacks the vanillyl (4-hydroxy-3-methoxybenzyl) pharmacophore while retaining a four-carbon saturated acyl chain [1]. This specific structural combination yields a cytotoxicity profile distinct from both capsaicin and the more potent analogs AN2–AN5: AN1 requires a 48-hour exposure to elicit cytotoxicity and is active only at the highest tested concentrations (≥150 μM), whereas AN2 is cytotoxic at concentrations as low as 10 μM after 48 hours [1]. In the herbicide domain, the unsubstituted parent scaffold lacks the steric bulk at the α-position of the amine moiety and the halogen substitution at the acid moiety that are essential for commercial-level herbicidal potency [2]. These context-dependent activity cliffs mean that generic substitution with a related N-benzylamide or capsaicinoid would invalidate experimental comparisons and compromise SAR interpretations.

Quantitative Differentiation Evidence for n-Benzylbutanamide (10264-14-9) vs. Closest Analogs


Reduced and Delayed Cytotoxicity vs. Capsaicin in Rat Hepatoma MTT Assay

In a direct head-to-head in vitro comparison, n-benzylbutanamide (AN1) exhibited a markedly reduced and delayed cytotoxic profile compared to capsaicin (CAP) on HTC hepatoma cells of Rattus norvegicus using the MTT assay. CAP induced significant cytotoxicity across a broad concentration range of 100–200 μM after only 24 hours of exposure, whereas AN1 required 48 hours to produce observable cytotoxicity and was effective only at the two highest concentrations tested (150 and 175 μM) [1]. This quantitative difference in both onset and potency indicates that removal of the vanillyl moiety and simplification of the acyl chain dramatically attenuate cytotoxic activity.

Cytotoxicity Capsaicin analog MTT assay Hepatoma cells

Substantially Lower Cytotoxic Potency vs. AN2 (N-(3-Methoxybenzyl)butanamide)

Within the same Santos et al. (2023) study, n-benzylbutanamide (AN1) was directly compared with four other capsaicin analogs. The analog AN2, which differs from AN1 solely by the addition of a 3-methoxy group on the benzyl ring, was the most potently cytotoxic compound in the series. AN2 produced significant cytotoxicity at concentrations as low as 10 μM after 48 hours and at 50 μM after only 24 hours. In contrast, AN1 showed no detectable cytotoxicity at 24 hours at any concentration and required 150 μM at 48 hours to reach statistical significance [1]. This represents at minimum a 15-fold difference in cytotoxic potency at 48 hours (10 μM for AN2 vs. 150 μM for AN1) and a complete absence of 24-hour activity for AN1 where AN2 is already active at 50 μM.

Cytotoxicity Structure-activity relationship Capsaicinoid MTT assay

Physicochemical Differentiation from Capsaicin: Lower Molecular Weight and Reduced Lipophilicity

n-Benzylbutanamide is substantially smaller and less lipophilic than capsaicin. Its molecular weight of 177.24 g/mol is 42% lower than capsaicin's 305.41 g/mol, and its computed LogP of 2.49 is approximately 1.5–1.8 log units lower than capsaicin's LogP of ~4.0–4.3 [1][2]. The lower LogP value predicts significantly greater aqueous solubility (estimated ~3–5 fold based on the LogP differential) and reduced membrane partitioning, which directly impacts compound handling, solvent compatibility for in vitro assays, and passive diffusion rates across biological membranes [1][2]. Additionally, n-benzylbutanamide is a liquid at room temperature (density 0.997 g/cm³, boiling point 354.6°C at 760 mmHg) [1], whereas capsaicin is a crystalline solid (melting point 62–65°C) [2].

Lipophilicity LogP Molecular weight Drug-likeness

Physicochemical Differentiation from N-Benzylbenzamide: Lower Boiling Point and Density for Distillation-Based Purification

n-Benzylbutanamide differs significantly from its aromatic amide congener N-benzylbenzamide (CAS 1485-70-7) in key physical properties relevant to laboratory handling and purification. n-Benzylbutanamide has a boiling point of 354.6°C at 760 mmHg and a density of 0.997 g/cm³ [1], whereas N-benzylbenzamide is a crystalline solid with a melting point of 104–107°C and a higher boiling point of approximately 428°C at 760 mmHg . The 73°C lower boiling point of n-benzylbutanamide makes it amenable to vacuum distillation as a purification method, while N-benzylbenzamide typically requires recrystallization. The molecular weight is also lower (177.24 vs. 211.26 g/mol), reflecting the replacement of the benzoyl group with a butanoyl group [1].

Purification Boiling point Distillation Physicochemical properties

Foundational Scaffold Role in N-Benzylbutanamide Herbicide Class: SAR-Defined Structural Threshold for Herbicidal Activity

n-Benzylbutanamide represents the minimal unsubstituted scaffold from which a commercially successful herbicide class was developed. Kirino et al. (1981) established that the unsubstituted parent compound possesses only weak intrinsic herbicidal activity, whereas systematic introduction of steric bulk at both the acid and amine moieties produces compounds with potent and commercially viable herbicidal activity [1]. Specifically, N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (bromobutide, S-47) was developed and commercialized. The (R)-(+)-isomer of S-47 exhibited approximately 10-fold higher herbicidal activity than the (S)-(-)-isomer against Scirpus juncoides in vial tests [2]. The SAR studies demonstrated that herbicidal activity increases parabolically with the hydrophobicity and steric bulk of the acyl substituent, and that the maximum width of the substituent perpendicular to the carbonyl bond axis is a critical determinant of potency [3]. As the unsubstituted reference point in these SAR series, n-benzylbutanamide is an essential comparator for any research program aiming to develop or characterize new amide-based herbicides.

Herbicide Structure-activity relationship Scaffold Bromobutide

Defined GHS Hazard Profile Enables Standardized Laboratory Risk Assessment and Safe Handling Protocols

n-Benzylbutanamide carries a fully defined GHS hazard classification according to the Globally Harmonized System (Sixth revised edition). It is classified as Acute Toxicity Category 4 (oral, H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Serious Eye Damage Category 1 (H318: causes serious eye damage), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation) [1]. This well-characterized hazard profile enables institutions to implement standardized risk assessments and safety protocols prior to procurement. In contrast, many closely related N-benzylamide analogs and capsaicin derivatives lack fully documented GHS classifications in publicly available databases, creating uncertainty during institutional chemical safety review and potentially delaying procurement approval [1].

GHS classification Safety Acute toxicity Procurement compliance

Recommended Research and Industrial Application Scenarios for n-Benzylbutanamide (10264-14-9)


Negative Control Compound in Capsaicin Analog Cytotoxicity and TRPV1 Pharmacology Screening

Based on the quantitative evidence that n-benzylbutanamide (AN1) exhibits cytotoxicity only at ≥150 μM after 48 hours—compared to capsaicin's activity at 100 μM within 24 hours and AN2's activity at 10 μM within 48 hours [1]—this compound is ideally suited as a low-potency reference standard or negative control in capsaicin analog screening panels. Its structural simplification (absence of the vanillyl pharmacophore) combined with its attenuated biological activity allows researchers to distinguish TRPV1-mediated effects from off-target cytotoxicity. Laboratories screening novel capsaicinoids for analgesic, anti-inflammatory, or anticancer applications can use n-benzylbutanamide to establish the cytotoxicity baseline of the benzylbutanamide scaffold, against which the potency gains from vanillyl group introduction or acyl chain modification can be quantitatively measured.

Unsubstituted Scaffold Reference Standard for N-Benzylbutanamide Herbicide Discovery and Patent Protection

The foundational SAR studies by Kirino et al. (1981–1984) established n-benzylbutanamide as the minimum scaffold of a herbicide class that ultimately produced the commercial product bromobutide [2][3]. The QSAR models demonstrated that herbicidal activity against Scirpus juncoides and Cyperus rotundus is parabolically related to acyl substituent hydrophobicity and steric bulk, with the unsubstituted parent compound defining the baseline of each SAR regression [2][3]. For agrochemical discovery programs, procuring the authentic parent scaffold is essential for: (a) reproducing published SAR baselines when validating high-throughput screening assays, (b) generating novel IP through systematic substitution at both the acid and amine moieties, and (c) establishing freedom-to-operate positions relative to the Sumitomo Chemical patent estate that covers the substituted derivatives.

Synthetic Intermediate for Complex N-Benzylbutanamide-Derived Bioactive Molecules

n-Benzylbutanamide serves as a versatile synthetic building block for more complex bioactive molecules. Its liquid physical state (density 0.997 g/cm³) and manageable boiling point (354.6°C at 760 mmHg) [4] facilitate handling in both small-scale laboratory synthesis and larger-scale preparative workflows. The compound has been employed as a key intermediate in the synthesis of GABA derivatives with anticonvulsant and antiarrhythmic activities (e.g., TZ-50-2, 4-oxy-3-benzylamino-N-benzylbutanamide hemisuccinate) [5], and in the preparation of pan-PDE inhibitor libraries based on N'-benzylbutanamide derivatives of 8-aminopurine-2,6-dione [6]. Its defined GHS hazard profile [4] further supports its routine use in multi-step synthetic sequences where hazard documentation is required for scale-up safety assessments.

Analytical Reference Material for N-Benzylamide Identification and Purity Assessment in Environmental Fate Studies

Given the commercial use of bromobutide (a substituted N-benzylbutanamide) as a rice paddy herbicide in Japan, environmental fate studies frequently require analytical reference standards for both the active ingredient and its structural analogs or degradation products [3]. The unsubstituted n-benzylbutanamide scaffold provides a well-characterized reference point for LC-MS/MS method development, retention time indexing, and fragmentation pattern libraries used to identify N-benzylamide residues or metabolites in soil and water samples. Its physicochemical properties—LogP of 2.49 and boiling point of 354.6°C—are well-suited for both reversed-phase HPLC and GC-MS analytical workflows [4], enabling its use as a system suitability standard across multiple analytical platforms.

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